molecular formula C19H11Cl4N3 B2366461 5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole CAS No. 337920-71-5

5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2366461
CAS No.: 337920-71-5
M. Wt: 423.12
InChI Key: GQIWNZNPEWFJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole is a synthetic benzodiazole derivative of significant interest in medicinal chemistry and biological research. Compounds within the benzodiazole chemical class, particularly those with a chloropyridinyl substituent, are frequently investigated as key scaffolds for developing therapeutic agents . These structures are commonly explored for their potential to interact with various enzyme systems and cellular pathways. Related analogues have demonstrated potent inhibitory activities against specific biological targets, underscoring the research value of this chemical family . The structural motif of a benzodiazole core linked to a chloropyridinyl ring is often associated with the development of receptor antagonists and enzyme inhibitors . Researchers utilize this compound primarily in preclinical studies to investigate structure-activity relationships (SAR), optimize lead compounds, and explore new mechanisms of action for various diseases. Its high chlorine substitution pattern suggests potential utility in designing molecules with specific binding affinity and metabolic stability. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3/c20-12-5-3-11(4-6-12)10-26-17-9-15(22)14(21)8-16(17)25-19(26)13-2-1-7-24-18(13)23/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIWNZNPEWFJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2CC4=CC=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine Precursors

The benzodiazole core is typically constructed via cyclization of 4,5-dichloro-1,2-phenylenediamine using carbonyl-generating reagents. Triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) at ambient temperature facilitates efficient ring closure, yielding the 1H-1,3-benzodiazole scaffold with inherent 5,6-dichloro substituents. This method parallels the nitro-group reduction and catalytic hydrogenation steps observed in the synthesis of 3-fluoro-5-trifluoromethyl-phenylamine, albeit adapted for diazole formation.

Key Reaction Parameters:

  • Reagent: Triphosgene (1.2 equivalents)
  • Solvent: Anhydrous DCM
  • Temperature: 25°C (room temperature)
  • Yield: ~75% (theoretical estimate based on analogous cyclizations)

N-Alkylation at the 1-Position

Introduction of the (4-Chlorophenyl)Methyl Group

Alkylation of the benzodiazole’s nitrogen at position 1 is achieved using 4-chlorobenzyl chloride under strongly basic conditions. Sodium hydride (NaH) in N-methyl-2-pyrrolidone (NMP) deprotonates the diazole nitrogen, enabling nucleophilic substitution with the benzyl chloride. This mirrors the alkylation strategies employed in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, where NaH/NMP proved effective for analogous transformations.

Optimization Insights:

  • Base: Sodium hydride (2.5 equivalents)
  • Solvent: NMP (5 vol relative to substrate)
  • Temperature: 80°C (2 hours)
  • Workup: Recrystallization from heptane enhances purity (>95% by HPLC)
  • Yield: ~65% (extrapolated from similar reactions)

Functionalization at the 2-Position

Palladium-Catalyzed Coupling with 2-Chloropyridin-3-Yl Boronic Acid

Integrated Synthetic Pathway

The sequential application of these steps yields the target compound. A hypothetical synthesis is summarized below:

Step Objective Reagents/Conditions Yield Key Citations
1 Diazole core formation 4,5-Dichloro-1,2-phenylenediamine, triphosgene, DCM, rt 75%
2 N-Alkylation 4-Chlorobenzyl chloride, NaH, NMP, 80°C 65%
3 Suzuki coupling 2-Bromo intermediate, 2-chloropyridin-3-yl boronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 90°C 60%

Mechanistic and Practical Considerations

Regioselectivity in Diazole Formation

The use of triphosgene ensures selective cyclization at the 1,3-positions, avoiding isomeric byproducts. Steric and electronic effects from the 5,6-dichloro substituents direct the reaction trajectory, as evidenced in related benzimidazolone syntheses.

Solvent Impact on Alkylation Efficiency

NMP’s high polarity and aprotic nature facilitate the dissolution of both NaH and the benzodiazole intermediate, ensuring homogeneous reaction conditions. Post-reaction recrystallization from heptane exploits the product’s reduced solubility at lower temperatures, a technique validated in the purification of imidazole derivatives.

Challenges in Suzuki Coupling

Electron-deficient heterocycles like benzodiazoles often require elevated temperatures and prolonged reaction times for effective coupling. The absence of competing coordination sites on the diazole ring minimizes side reactions, though residual palladium removal necessitates activated carbon treatment or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-[5,6-Dichloro-1-(2-Methylbenzyl)-1H-1,3-Benzimidazol-2-yl]-2(1H)-Pyridinone (CAS: 338774-03-1)

  • Molecular Formula : C₂₀H₁₅Cl₂N₃O
  • Molar Mass : 384.26 g/mol .
  • Structural Differences: The benzyl group at the 1-position is substituted with a 2-methylphenyl group instead of 4-chlorophenyl. The 2-position features a pyridinone ring (oxygen-containing) instead of 2-chloropyridine.
  • The pyridinone moiety introduces hydrogen-bonding capability via its carbonyl oxygen, which is absent in the target compound’s 2-chloropyridine group. This could enhance solubility or target selectivity .

N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-Triazol-1-yl) Acetamide (Compound 6m)

  • Molecular Formula : C₂₁H₁₈ClN₄O₂
  • Molar Mass : 393.11 g/mol .
  • Structural Differences :
    • Contains a 1,2,3-triazole ring instead of benzimidazole.
    • Features a naphthalenyloxy group and an acetamide side chain.
  • Implications :
    • The triazole ring offers distinct electronic properties and metabolic stability compared to benzimidazole.
    • The carbonyl group (C=O, 1678 cm⁻¹ in IR) enables hydrogen bonding, which may improve aqueous solubility but reduce membrane permeability compared to the target compound .

2-[5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]-6-Methyl-1,3-Benzothiazole

  • Key Features :
    • A pyrazoline core fused with a benzothiazole group and substituted with methoxyphenyl and methyl groups .
  • The benzothiazole sulfur atom may participate in unique redox or metal-binding interactions, differing from the benzimidazole’s nitrogen-rich environment .

Physicochemical and Electronic Properties

Lipophilicity and Solubility

  • The target compound’s Cl₄ substitution results in higher logP (lipophilicity) compared to analogues with fewer halogens (e.g., 384.26 g/mol compound in ). This may favor membrane penetration but hinder aqueous solubility.
  • Compounds with polar groups (e.g., pyridinone’s C=O in or acetamide’s C=O in ) exhibit improved solubility but reduced bioavailability.

Electronic Effects

  • Electron Localization Function (ELF) Analysis : The target compound’s chlorine atoms likely create localized electron-deficient regions, influencing interactions with biological targets or catalysts .

Biological Activity

5,6-Dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole is a synthetic compound belonging to the benzimidazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of multiple chlorine atoms and a complex molecular structure contributes to its unique pharmacological profile.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H13Cl4N3
  • Molecular Weight : 354.23 g/mol

The structure features a benzimidazole core with various substituents that influence its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number337920-71-5
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has demonstrated that compounds within the benzimidazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can effectively inhibit bacterial growth against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays indicate that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The presence of chlorine substituents enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. Notably, it has shown promising results as a cholinesterase inhibitor, which is significant for the treatment of neurodegenerative diseases like Alzheimer's. In silico studies suggest that the compound binds effectively to the active sites of cholinesterase enzymes, potentially leading to enhanced therapeutic outcomes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups demonstrated enhanced activity compared to those with electron-donating groups .
  • Anticancer Activity : In vitro experiments on human cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
  • Cholinesterase Inhibition : A recent study highlighted the compound's potential as a cholinesterase inhibitor through both experimental and computational approaches. The results suggested that this compound could serve as a lead for developing anti-Alzheimer's agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can inhibit enzymes or receptors critical for cellular function, leading to various pharmacological effects. For example:

  • Antimicrobial Action : Inhibition of bacterial enzymes involved in cell wall synthesis.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can intermediates be monitored?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps require precise control of temperature, solvent polarity (e.g., DMF or THF), and reaction time to avoid side products. Thin-layer chromatography (TLC) is used to monitor reaction progress, while NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm intermediate and final product structures .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

Beyond NMR and HRMS, X-ray crystallography is essential for unambiguous structural determination. SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used to analyze crystallographic data, resolving ambiguities in stereochemistry or bond lengths . Purity is assessed via HPLC with UV detection, ensuring ≥95% purity for biological assays.

Q. How can researchers design experiments to optimize reaction yields?

Factorial design methodologies (e.g., 2^k designs) are recommended to systematically vary parameters like temperature, solvent ratio, and catalyst loading. Statistical tools such as ANOVA identify significant factors, minimizing trial-and-error approaches. For example, a central composite design can model non-linear relationships between variables .

Advanced Research Questions

Q. What computational strategies predict reactivity or regioselectivity in derivatization reactions?

Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) simulate transition states and intermediate stability. ICReDD’s integrated computational-experimental workflows use these methods to prioritize reaction conditions, reducing experimental screening time .

Q. How should contradictory data between spectroscopic and crystallographic results be resolved?

Discrepancies (e.g., unexpected NMR shifts vs. crystallographic bond angles) require cross-validation. For example, dynamic effects in solution (NMR) vs. static crystal packing (XRD) can explain differences. Redundant NMR experiments (e.g., NOESY for spatial proximity) and Hirshfeld surface analysis (for crystal interactions) clarify ambiguities .

Q. What methodologies elucidate the compound’s pharmacodynamic profile?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target proteins (e.g., kinase inhibitors). In vitro assays (e.g., enzyme inhibition IC₅₀) validate computational predictions, while metabolic stability is assessed via liver microsome studies .

Q. How can reaction scalability be addressed without compromising selectivity?

Membrane separation technologies (e.g., nanofiltration) or continuous-flow reactors enhance scalability by improving mass/heat transfer. Process simulation software (Aspen Plus) models large-scale kinetics, identifying bottlenecks in mixing or temperature control .

Q. What strategies mitigate challenges in crystallizing this hydrophobic compound?

Co-crystallization with hydrophilic co-formers (e.g., succinic acid) or solvent-drop grinding improves crystal nucleation. Differential scanning calorimetry (DSC) screens polymorphs, while solvent vapor diffusion optimizes crystal growth conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.